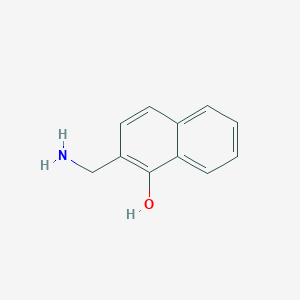

2-(Aminomethyl)-1-hydroxynaphthalene

Description

Historical and Contemporary Significance of Naphthalene (B1677914) Derivatives in Chemical Science

The story of naphthalene begins in the early 19th century with its isolation from coal tar, a viscous liquid byproduct of converting coal into coke. encyclopedia.comwikipedia.org In 1821, John Kidd first described the properties of this white, crystalline solid, proposing the name "naphthaline." wikipedia.org Its chemical formula was later determined by the renowned scientist Michael Faraday in 1826. knowde.com This discovery was historically significant as it marked the beginning of coal's use as a source for valuable chemical compounds, not just as a fuel. encyclopedia.com

Historically, naphthalene's most recognizable application was as the primary ingredient in mothballs, owing to its volatility and insect-repellent properties. knowde.comrasayanjournal.co.in However, its primary industrial role has been as a precursor for the synthesis of other chemicals. The single largest use of naphthalene is the industrial production of phthalic anhydride, a vital intermediate for manufacturing dyes, resins, and plasticizers. wikipedia.orgknowde.comperlego.com

In the contemporary scientific landscape, the naphthalene scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govijpsjournal.com Its rigid, planar, and lipophilic nature allows it to interact with a wide array of biological targets. Consequently, naphthalene derivatives have been successfully developed into drugs for a multitude of conditions. nih.govmdpi.com The versatility of the naphthalene core is demonstrated by the broad spectrum of biological activities its derivatives exhibit, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govijpsjournal.commdpi.com Several naphthalene-based molecules have received FDA approval and are marketed as therapeutics, underscoring their clinical relevance. nih.gov

Beyond medicine, naphthalene derivatives are crucial in materials science. Their unique photophysical properties, stemming from the conjugated π-electron system, make them excellent candidates for fluorescent probes and organic electronic devices. nih.gov They are used as sensitizers, surfactants, and key components in the synthesis of azo dyes. nih.govresearchgate.net In the construction industry, sulfonated naphthalene formaldehyde (B43269) (SNF) is widely used as a superplasticizer in concrete admixtures to improve workability and strength. globenewswire.com This vast range of applications, from pharmaceuticals to advanced materials, highlights the enduring and evolving importance of the naphthalene framework in modern chemical science. knowledge-sourcing.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Naphthalene Moiety

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Propranolol | Beta Blocker | Antihypertensive |

| Naproxen | NSAID | Anti-inflammatory, Analgesic |

| Nafcillin | Antibiotic | Antibacterial |

| Terbinafine | Antifungal | Treatment of fungal infections |

| Duloxetine | SNRI | Antidepressant, Anxiolytic |

| Nabumetone | NSAID | Anti-inflammatory |

| Bedaquiline | Diarylquinoline | Antitubercular |

Structural Analysis and Pharmacophore Potential of Aminonaphthols

Aminonaphthols are a specific class of naphthalene derivatives characterized by the presence of both an amino group and a hydroxyl group attached to the naphthalene core. The compound 2-(Aminomethyl)-1-hydroxynaphthalene belongs to a subset known as aminoalkylnaphthols. These compounds are commonly synthesized via multicomponent reactions, most notably the Betti reaction, which involves the condensation of a naphthol, an aldehyde, and an amine. nih.govrsc.org This reaction provides a straightforward route to creating structurally diverse aminonaphthols. researchgate.net

The concept of a pharmacophore refers to the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a biological target and thus for its biological activity. nih.govnih.gov Aminonaphthols possess a distinct pharmacophore profile arising from their key structural elements:

Aromatic System: The large, flat, and lipophilic naphthalene surface can engage in π-π stacking and hydrophobic interactions with biological macromolecules.

Hydrogen Bond Donor: The hydroxyl (-OH) group serves as a potent hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom of the amino group acts as a hydrogen bond acceptor.

This combination of a hydrophobic scaffold with precisely positioned hydrogen bond donors and acceptors makes the aminonaphthol framework a versatile pharmacophore. It has the potential to bind to a variety of enzyme active sites or receptors. The specific substitution pattern on the naphthalene ring, as seen in this compound, defines the precise geometry of these features, which is critical for target recognition. nih.gov The biological activities reported for various aminonaphthol derivatives, such as anticancer and antimicrobial effects, validate the pharmacophore potential of this structural class. nih.govnih.gov

Current Research Frontiers and Unexplored Avenues for this compound and Related Analogues

Current research on aminonaphthols and their analogues, often referred to as Betti bases, is highly active and focused on several key areas. A major frontier is the development of novel and efficient catalytic methods for their synthesis. rsc.org While the classic Betti reaction is effective, researchers are exploring the use of various catalysts, including Brønsted acids, ionic liquids, and metal complexes, to improve reaction times, yields, and stereoselectivity, particularly for the synthesis of chiral aminonaphthols. rsc.org These chiral derivatives are of significant interest for their application as ligands in asymmetric catalysis, a field crucial for the production of enantiomerically pure pharmaceuticals. rsc.orgnih.gov

Another significant research area is the systematic evaluation of the biological activities of these compounds. mdpi.com Scientists are synthesizing libraries of aminonaphthol and amidoalkyl naphthol derivatives and screening them for a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities. nih.govmdpi.com These studies aim to establish clear structure-activity relationships (SAR), identifying which structural modifications enhance potency and selectivity for specific biological targets. nih.gov

For this compound specifically, several avenues remain largely unexplored. While research exists for the broader class of aminonaphthols, dedicated studies on this particular isomer are scarce. Unexplored frontiers include:

Asymmetric Synthesis: Developing a highly stereoselective synthesis for the chiral variants of this compound. This would allow for the investigation of how stereochemistry impacts its biological activity and its potential as a chiral ligand.

Advanced Biological Screening: Moving beyond preliminary antibacterial or anticancer screens to test for more specific activities, such as enzyme inhibition (e.g., kinases, proteases) or receptor modulation, based on computational docking and pharmacophore modeling.

Materials Science Applications: Investigating its potential as a fluorescent sensor. The naphthalene core is inherently fluorescent, and the amino and hydroxyl groups could act as binding sites for specific ions or molecules, leading to detectable changes in its photophysical properties. nih.gov

Polymer Chemistry: Using its bifunctional nature to act as a monomer in the synthesis of novel polymers. The combination of the rigid naphthalene unit and the reactive amino and hydroxyl groups could lead to materials with unique thermal, mechanical, or optical properties.

Table 2: Reported Biological Activities of Aminonaphthol Derivatives

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Aminobenzylnaphthols | Anticancer, Antioxidant | nih.gov |

| Amidoalkyl naphthols | Antiviral, Antibacterial, Antifungal | mdpi.com |

| Indole-incorporated aminonaphthols | Antioxidant, Antimicrobial, Antitubercular, Anticancer | nih.gov |

| Thiophene-containing aminobenzylnaphthols | Anticancer | nih.gov |

Scope and Strategic Objectives of the Academic Research

To fully elucidate the scientific potential of this compound, a focused academic research program is necessary. The scope of this research should encompass its fundamental chemistry, biological activity, and potential applications as a functional molecule. The strategic objectives of such a program would be as follows:

To Establish Efficient and Versatile Synthetic Methodologies: The primary objective is to develop robust and high-yielding synthetic routes to this compound. This includes optimizing existing multicomponent reaction conditions and developing novel catalytic methods to enable asymmetric synthesis, providing access to enantiomerically pure forms of the compound.

To Conduct Comprehensive Structural and Physicochemical Characterization: A thorough analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is required. This will confirm the molecular structure, elucidate the role of intramolecular hydrogen bonding, and provide fundamental data on its chemical and photophysical properties.

To Systematically Evaluate its Pharmacophore Potential and Biological Activity: The compound and its synthesized analogues should be subjected to a broad panel of in vitro biological assays. Initial screening should target key areas where naphthalene derivatives have shown promise, such as anticancer, antimicrobial, and antioxidant activity. nih.govijpsjournal.com Hits from these screens would be further investigated to determine their mechanism of action and establish structure-activity relationships.

To Explore its Utility in Asymmetric Catalysis and Materials Science: The chiral, enantiomerically pure versions of the compound should be tested as ligands in a range of asymmetric catalytic transformations to assess their effectiveness and selectivity. Furthermore, its potential as a building block for new materials, such as fluorescent chemosensors or specialized polymers, should be investigated by exploring its reactivity and photophysical properties.

By pursuing these objectives, the scientific community can move beyond the general understanding of aminonaphthols and unlock the specific potential of this compound as a valuable tool in chemical biology, organic synthesis, and materials science.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-1-naphthol |

| Bedaquiline |

| Duloxetine |

| Naphthalene |

| Nafcillin |

| Nabumetone |

| Naproxen |

| Phthalic anhydride |

| Propranolol |

| Sulfonated naphthalene formaldehyde (SNF) |

| Terbinafine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(aminomethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7,12H2 |

InChI Key |

QUHJFAAQOMRQLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 1 Hydroxynaphthalene

Regioselective Functionalization Strategies for Naphthalene (B1677914) Ring Systems

The precise placement of functional groups on the naphthalene core is paramount for tuning the biological activity of the resulting compounds. Several strategies have been developed to achieve regioselective functionalization, particularly for the introduction of the aminomethyl group at the C2 position of 1-naphthol (B170400).

Mannich Reaction-Based Synthesis of Aminomethylated Naphthols

The Mannich reaction is a cornerstone in the synthesis of aminomethylated naphthols. researchgate.netnih.govorganic-chemistry.orglibretexts.orgwikipedia.orgproquest.com This one-pot, three-component condensation involves an active hydrogen compound (in this case, 1-naphthol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgproquest.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the enol form of the naphthol. libretexts.orgwikipedia.org This method is valued for its operational simplicity and the ability to construct C-C and C-N bonds in a single step under mild conditions. researchgate.net

A notable variation is the Betti reaction, which is a modified Mannich reaction that utilizes 1-naphthol or 2-naphthol (B1666908), an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.netnih.gov The versatility of the Mannich reaction allows for the use of a wide range of aliphatic and aromatic aldehydes, as well as various primary and secondary amines, leading to a diverse library of 2-(aminomethyl)-1-hydroxynaphthalene derivatives. nih.gov

The synthesis of related 1-amidoalkyl-2-naphthols, which can be precursors to aminomethylated naphthols, is often achieved through one-pot multicomponent Mannich reactions. mdpi.comresearchgate.net These reactions can be catalyzed by various substances, including Lewis and Brønsted acids, and have been shown to be effective under solvent-free conditions. scirp.orglookchem.com For instance, the use of ferric hydrogensulfate as a catalyst has been reported for the synthesis of 1-amidoalkyl-2-naphthols, which can subsequently be hydrolyzed to the corresponding 1-aminomethyl-2-naphthol derivatives. lookchem.com

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Phenylboronic acid | Solvent-free, 120 °C | Efficient for a wide range of functionalized aromatic aldehydes. | mdpi.com |

| Adipic acid | Solvent-free, 120 °C | Utilizes an organic acid catalyst. | mdpi.com |

| Tetrachlorosilane (TCS) | Room temperature, solvent-free | High to excellent yields for the synthesis of 1-amidoalkyl-2-naphthols. | scirp.org |

| Ferric hydrogensulfate | Solvent-free or microwave conditions | Catalyst can be recovered and reused. | lookchem.com |

| Amberlite IRA-400 Cl resin | Ethanol, reflux | Eco-friendly protocol with a recyclable catalyst. | bohrium.com |

Bucherer Reaction Modifications and Microwave-Assisted Synthesis

The Bucherer reaction provides a classical method for the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.orgorganicreactions.org This reversible reaction is a powerful tool for introducing an amino group onto the naphthalene ring system. wikipedia.orgorganicreactions.org It has been successfully employed to convert 1,7-dihydroxynaphthalene (B165257) to 7-amino-1-naphthol, demonstrating its utility in the synthesis of aminonaphthols. wikipedia.org The mechanism involves the addition of a bisulfite anion to the naphthol, followed by nucleophilic attack by the amine and subsequent elimination of sodium bisulfite. wikipedia.org

Modern modifications to the Bucherer reaction often involve the use of microwave irradiation to accelerate the reaction rate and improve yields. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient technique in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.comorganic-chemistry.orgyoutube.com For instance, the synthesis of aminonaphthalene derivatives using the Bucherer reaction under microwave irradiation has been shown to be a very simple and efficient method, with optimal conditions established at 150 Watts for 30 minutes. researchgate.net This approach has been used to prepare various aminonaphthalenes, which are valuable intermediates in the synthesis of more complex molecules. acs.org

Multi-Component Reactions (MCRs) for Naphthol Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. ijcmas.com This approach is atom-economical and aligns with the principles of green chemistry. bohrium.comijcmas.com MCRs have been extensively used for the derivatization of naphthols to produce a wide array of compounds, including the precursors to this compound. ijcmas.com

The synthesis of 1-amidoalkyl-2-naphthols is a prime example of an MCR, typically involving the condensation of an aryl aldehyde, 2-naphthol, and an amide or nitrile. scirp.orglookchem.com A variety of catalysts, including Lewis and Brønsted acids, have been employed to facilitate this transformation. scirp.orglookchem.com For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine catalyzed by methanesulfonic acid using a "Grindstone Chemistry" approach has been reported to afford 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This solvent-free method is energy-efficient and offers operational simplicity. ijcmas.com

The mechanism of these MCRs often involves the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol with an aldehyde in the presence of an acid catalyst. scirp.orgijcmas.com This reactive intermediate is then trapped by a nucleophile, such as an amine or amide, to yield the final product. scirp.orgijcmas.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Naphthol, Aromatic Aldehydes, Piperidine/Morpholine | Amberlite IRA-400 Cl resin, Ethanol, Reflux | 1-(α-aminoalkyl)-2-naphthols | High yield, mild and clean reaction conditions, recyclable catalyst. | bohrium.com |

| β-Naphthol, Aryl Aldehydes, Acetonitrile | Tetrachlorosilane (TCS), Room Temperature, Solvent-free | 1-Amidoalkyl-2-naphthols | High to excellent yields, simple procedure. | scirp.org |

| 2-Naphthol, Aromatic Aldehydes, Acetamide | Ferric hydrogensulfate, Solvent-free or Microwave | 1-Amidoalkyl-2-naphthols | Shorter reaction times, excellent yield, reusable catalyst. | lookchem.com |

| 2-Naphthol, Aldehydes, Amine | Methane sulphonic acid, 'Grindstone Chemistry' | 1-Aminoalkyl-2-naphthols | Energy efficient, operational simplicity, good yields. | ijcmas.com |

Selective Derivatization of Aminomethyl and Hydroxyl Moieties

Once the this compound scaffold is assembled, further derivatization of the aminomethyl and hydroxyl groups can lead to a vast array of compounds with tailored properties.

Controlled Amination and Hydroxylation Routes

Direct and selective amination of the naphthalene ring is a significant challenge. However, methods for the regioselective ortho-amination of 2-naphthol and its analogues have been developed. researchgate.netacs.orgnih.govacs.org One such approach involves the reaction with substituted hydrazines, which provides a direct route to N-aryl-1-amino-2-naphthol compounds without the need for transition metal catalysts. acs.orgnih.govacs.org This one-pot operation offers an efficient way to introduce an amino group specifically at the C1 position adjacent to the hydroxyl group. acs.orgnih.govacs.org

Controlled hydroxylation, on the other hand, is less commonly a primary strategy for the synthesis of the core this compound structure, as the starting material is typically a naphthol. However, the manipulation of the hydroxyl group, such as through etherification or esterification, is a common derivatization strategy.

Cascade and Domino Reactions in Aminonaphthol Synthesis

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. These processes are highly efficient and can rapidly generate molecular complexity.

In the context of aminonaphthol synthesis, domino reactions have been employed to construct highly functionalized naphthalenes. nih.gov For example, a domino reaction between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds can lead to the formation of functionalized naphthalenes. nih.gov While not a direct synthesis of this compound, these methodologies showcase the power of cascade sequences in building the core naphthalene structure, which can then be further functionalized. The development of novel cascade reactions that directly install both the amino and hydroxyl functionalities in a controlled manner remains an active area of research.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. One-pot, multi-component reactions are a cornerstone of this approach, offering a streamlined route to aminonaphthol derivatives. ijcmas.com For instance, the Betti reaction, a classic multi-component condensation, can be adapted to greener conditions for the synthesis of related aminoalkylnaphthols. This involves the reaction of a naphthol, an aldehyde, and an amine in a single step, significantly reducing the number of synthetic operations and the associated waste. ijcmas.com

Catalyst Development for Sustainable Aminonaphthol Production

The development of sustainable catalysts is a key area of research for the green synthesis of aminonaphthols. The goal is to replace hazardous and stoichiometric reagents with catalytic systems that are efficient, recyclable, and environmentally friendly. A variety of catalysts have been explored for the synthesis of aminonaphthol derivatives, including Lewis acids and Brønsted acids. ijcmas.com

Recent advancements have focused on the use of biodegradable and inexpensive catalysts. For example, tannic acid, a naturally occurring polyphenol, has been successfully employed as a Lewis acid catalyst for the one-pot, solvent-less synthesis of 1-aminoalkyl-2-naphthols. Other green catalysts that have been investigated for similar transformations include p-toluenesulfonic acid (p-TSA), perchloric acid supported on silica (B1680970) (HClO4-SiO2), and ytterbium triflate (Yb(OTf)3). ijcmas.com The use of metal-organic frameworks (MOFs) and other heterogeneous catalysts is also a promising area, as these materials can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. The development of chiral catalysts, such as those based on N,N'-dioxide–scandium(III) complexes, not only promotes enantioselectivity but can also contribute to greener processes by enabling highly efficient and selective transformations under mild conditions. nih.govrsc.org

Solvent-Free and Aqueous-Phase Methodologies

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. To this end, solvent-free and aqueous-phase methodologies have been developed for the synthesis of aminonaphthols.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic compounds (VOCs). One such technique is "grindstone chemistry," where reactants are ground together in a mortar and pestle, often with a catalytic amount of a solid acid. ijcmas.com This method has been successfully applied to the three-component synthesis of 1-aminoalkyl-2-naphthols, providing good yields in short reaction times with operational simplicity. ijcmas.com The activation energy for the reaction is supplied by the friction generated during grinding. ijcmas.com Microwave irradiation is another solvent-free technique that can accelerate reaction rates and improve yields. researchgate.net For example, the synthesis of 1-hydroxynaphthalene-2-carboxanilides has been achieved under microwave conditions, demonstrating the potential of this technology for related aminonaphthol syntheses. nih.gov

Aqueous-Phase Synthesis:

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While the organic reactants in aminonaphthol synthesis may have low water solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Research into the use of water for the synthesis of related compounds, such as CF3-oxazinoquinolines, has shown that it can lead to significantly faster reactions and higher yields compared to conventional organic solvents. researchgate.net Biocatalysis in aqueous systems also presents a green alternative. For instance, whole-cell biocatalysis has been used for the production of 1-naphthol in aqueous-organic biphasic systems, a strategy that could potentially be adapted for the synthesis of aminonaphthols. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, is a modern synthetic technique with significant advantages in terms of safety, efficiency, and scalability, aligning well with the principles of green chemistry. In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

The key benefits of flow chemistry for the synthesis of this compound and its derivatives include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control.

Increased Efficiency and Yield: Precise control over reaction conditions often results in higher yields and purities of the final product.

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel).

Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, reducing manual handling and waste generation.

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles are readily applicable. The synthesis of other complex molecules, including peptides and active pharmaceutical ingredients, has been successfully demonstrated in flow systems, highlighting the potential of this technology for the production of aminonaphthols. rsc.org

Stereoselective Synthesis and Chiral Induction in Aminonaphthol Frameworks

The stereoselective synthesis of aminonaphthols is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. The development of methods to control the stereochemistry during the synthesis of aminonaphthol frameworks is a key focus of modern organic chemistry.

Asymmetric Catalysis with Chiral Aminonaphthol Ligands

One of the most powerful strategies for achieving enantioselective synthesis is through asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral aminonaphthol derivatives are themselves valuable ligands for a wide range of asymmetric transformations. wikipedia.org The design of these ligands is crucial, with factors such as steric bulk and electronic properties influencing the enantioselectivity of the catalyzed reaction. nih.gov

While this compound itself can act as a chiral ligand, more complex derivatives are often synthesized to fine-tune the catalytic activity. For example, chiral tertiary aminonaphthol ligands, prepared from 2-naphthol, a chiral amine, and an aldehyde, have been shown to be effective in the asymmetric phenyl transfer to aromatic aldehydes. youtube.com The stereochemical outcome of these reactions is highly dependent on the structure of the ligand.

The table below summarizes some examples of asymmetric reactions catalyzed by chiral aminonaphthol-based ligands.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral tertiary aminonaphthol ligand | Phenyl transfer | Aromatic aldehyde | Chiral alcohol | Varies with ligand structure |

| N,N'-dioxide–scandium(III) complex | Hydroxylative dearomatization | 2-Naphthol | ortho-Quinol | Up to 95:5 er |

| Chiral SPINOL-derived borophosphates | Asymmetric reductive amination | Ketone | Chiral amine | Up to 98% ee |

Data sourced from various studies on asymmetric catalysis. nih.govrsc.orgyoutube.comresearchgate.net

Chiral Auxiliary and Organocatalytic Strategies

In addition to asymmetric catalysis with metal complexes, chiral auxiliaries and organocatalysis represent two other important strategies for the stereoselective synthesis of aminonaphthols.

Chiral Auxiliary Strategies:

A chiral auxiliary is an optically active compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. youtube.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including those derived from natural products like camphor (B46023) and amino acids. nih.gov

For the synthesis of chiral aminonaphthols, a chiral auxiliary can be attached to either the naphthol or the amine component. For example, 1-(alpha-aminobenzyl)-2-naphthol (B1221379) has been used as a chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids. researchgate.net In this case, the chiral aminonaphthol moiety directs the diastereoselective addition of phosphites to an imine. researchgate.net The choice of chiral auxiliary is critical and depends on the specific reaction, with the goal of maximizing diastereoselectivity and ensuring that the auxiliary can be easily removed and recycled. youtube.comnih.govdicp.ac.cn

Organocatalytic Strategies:

Organocatalysis is a sub-discipline of catalysis that utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive metals. Chiral phosphoric acids, prolinamides, and cinchona alkaloids are examples of common organocatalysts.

Organocatalytic strategies have been successfully employed for the asymmetric functionalization of naphthols. dicp.ac.cn For instance, chiral phosphoric acids have been used to catalyze the enantioselective 1,8-addition of nucleophiles to in situ generated 6-methylenenaphthalen-2(6H)-ones derived from 2-naphthol-based tertiary alcohols. dicp.ac.cn This demonstrates the potential of using the naphthol framework itself as a prochiral substrate in organocatalytic reactions. Organocatalytic methods have also been applied to the asymmetric dearomatization of naphthols, providing access to chiral naphthalenones that can be further elaborated into complex molecules. nih.govrsc.org

The table below provides an overview of different chiral auxiliary and organocatalytic strategies.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A temporarily attached chiral molecule that directs the stereochemistry of a reaction. | Use of 1-(alpha-aminobenzyl)-2-naphthol to synthesize enantiopure alpha-aminophosphonic acids. researchgate.net |

| Organocatalysis | The use of small, chiral organic molecules as catalysts. | Chiral phosphoric acid-catalyzed enantioselective 1,8-addition to 2-naphthol derivatives. dicp.ac.cn |

Computational and Theoretical Investigations of 2 Aminomethyl 1 Hydroxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(aminomethyl)-1-hydroxynaphthalene. These calculations offer a detailed view of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1-naphthol (B170400), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize molecular geometries and predict electronic properties. bohrium.commdpi.com These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.netbhu.ac.in For instance, in related naphthol derivatives, DFT has been used to confirm the presence of intramolecular hydrogen bonding, a key feature influencing the compound's conformation and stability. bhu.ac.in

Table 1: Theoretical Geometrical Parameters of a Naphthol Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| O-H | 0.96 | - |

| C-O | 1.36 | - |

| C-C (aromatic) | 1.39 - 1.42 | - |

| C-N | 1.47 | - |

| C-C-O | - | 120.5 |

| C-C-N | - | 118.9 |

| H-O-C | - | 109.5 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reaction Mechanism Predictions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller gap suggests higher reactivity. nih.gov

FMO analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks, thereby elucidating potential reaction mechanisms. youtube.comnumberanalytics.com For naphthalene (B1677914) derivatives, FMO calculations can reveal how substituents influence the electronic distribution and, consequently, the reactivity of the naphthalene core. malayajournal.org This analysis is instrumental in designing new molecules with desired chemical properties and predicting their behavior in chemical reactions. numberanalytics.com

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. researchgate.net This is particularly important for understanding intramolecular interactions, such as hydrogen bonding between the hydroxyl and aminomethyl groups.

Such interactions can significantly influence the molecule's preferred conformation and, by extension, its interaction with biological targets. researchgate.net For example, the presence of an intramolecular hydrogen bond can lock the molecule into a specific conformation, which may be the bioactive conformation. researchgate.net Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Biomolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of solvent effects and interactions with biomolecules over time. mdpi.comsciforum.net By simulating the movement of every atom in the system, MD can reveal how the surrounding solvent molecules influence the conformation and dynamics of this compound. nih.gov

Furthermore, MD simulations are invaluable for studying the binding of small molecules to biological targets like proteins or DNA. nih.govunipa.it These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. sciforum.netnih.gov This information is crucial for drug design and understanding the molecular basis of the compound's biological activity. unipa.it For instance, MD simulations have been used to investigate the interactions of similar small molecules with their biological targets, providing insights into their mechanism of action. nih.gov

Spectroscopic Property Prediction (e.g., Advanced NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net For example, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, with results often showing good agreement with experimental values. nih.gov Machine learning approaches are also being developed to improve the accuracy of NMR chemical shift predictions. nih.gov

Vibrational frequencies, corresponding to infrared (IR) spectra, can also be calculated. nih.gov These predicted spectra can aid in the interpretation of experimental IR data and provide further confirmation of the molecule's structure. The comparison of calculated and experimental spectroscopic data is a powerful tool for structural elucidation.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for 1-Naphthol (Example Data)

| Proton | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) |

|---|---|---|

| H2 | 6.73 | - |

| H3 | 7.45 | - |

| H4 | 7.47 | - |

| H5 | 7.79 | - |

| H6 | 7.42 | - |

| H7 | 7.42 | - |

| H8 | 8.16 | - |

Note: This table presents experimental data for the parent compound 1-naphthol. Predicted values for this compound would require specific calculations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Naphthalene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org For naphthalene scaffolds, QSAR/QSPR models can be developed to predict the properties of new derivatives without the need for extensive experimental testing. nih.gov

These models are built using a dataset of compounds with known activities or properties and a set of calculated molecular descriptors. brieflands.com The descriptors can be electronic, steric, or hydrophobic in nature. Once a statistically robust model is developed and validated, it can be used to predict the activity or property of new, untested naphthalene derivatives, thereby guiding the design of compounds with enhanced characteristics. researchgate.netcivilica.com

Chemical Reactivity and Derivatization Studies of 2 Aminomethyl 1 Hydroxynaphthalene

Functional Group Transformations of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of chemical reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The aminomethyl group readily undergoes acylation, alkylation, and sulfonylation reactions to yield a range of N-substituted derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. These reactions are typically high-yielding.

Alkylation: The amino group can be selectively alkylated. For instance, selective alkylation of the hydroxyl group can be achieved by first protecting the amino group with benzaldehyde, followed by alkylation and subsequent hydrolysis. researchgate.net Alternatively, N-alkylation can be achieved through condensation with an aldehyde and subsequent reduction with an agent like sodium borohydride (B1222165) in a one-pot reaction. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for various applications.

The proximate arrangement of the aminomethyl and hydroxyl groups on the naphthalene (B1677914) scaffold facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. A notable example is the formation of naphthoxazines. These reactions often proceed through the initial formation of a Schiff base, followed by cyclization. The condensation of 2-(aminomethyl)-1-hydroxynaphthalene with aldehydes or ketones can lead to the formation of these heterocyclic structures.

Research has shown that aminomethylated derivatives of dihydroxynaphthalenes can undergo cyclization, and the resulting structures are stabilized by intramolecular hydrogen bonds. researchgate.net For instance, the reaction of aminomethyl derivatives of 2,7-dihydroxynaphthalene (B41206) with formaldehyde (B43269) can lead to the formation of oxazine (B8389632) rings. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Naphthoxazine | researchgate.net |

| Aminomethylated dihydroxynaphthalene | Formaldehyde | Oxazine | researchgate.net |

The presence of both nitrogen and oxygen donor atoms makes this compound and its derivatives excellent ligands for a variety of metal ions. The ability of the amino and hydroxyl groups to participate in hydrogen bonding influences its interactions with metal ions in coordination chemistry.

Derivatives such as Schiff bases formed from this compound are particularly effective chelating agents. researchgate.net These ligands can form stable complexes with a range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. For example, Schiff base ligands derived from the condensation of tris(2-aminoethyl)amine (B1216632) with 2-hydroxy-1-naphthaldehyde (B42665) form stable complexes with Fe(III), Al(III), and Cr(III). nih.gov The study of these complexes is an active area of research in coordination chemistry.

| Metal Ion | Ligand Type | Resulting Complex | Reference |

| Fe(III), Al(III), Cr(III) | Schiff base of tris(2-aminoethyl)amine and 2-hydroxy-1-naphthaldehyde | Metal-Ligand Complex | nih.gov |

| Various Transition Metals | Schiff base derivatives of this compound | Metal Chelate | researchgate.net |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound is another reactive site, enabling a different set of chemical transformations.

Esterification: The hydroxyl group can be esterified using various methods, such as reaction with carboxylic acids or their derivatives. organic-chemistry.org For example, 2-naphthol (B1666908) can be acylated to form esters. google.com

Etherification: O-alkylation of the hydroxyl group leads to the formation of ethers. Selective O-alkylation can be achieved by protecting the amino group, as mentioned previously. researchgate.net The alkylation of 1-naphthol (B170400) with methanol (B129727) over modified zeolites has been studied, leading to both O-alkylation and C-alkylation products. iitm.ac.in

Phenolic Coupling Reactions: The activated naphthalene ring can participate in coupling reactions. For example, the 4-position of 1-naphthol is susceptible to electrophilic attack, which is utilized in the synthesis of diazo dyes through coupling with diazonium salts. atamanchemicals.com

The naphthol ring system can undergo both oxidation and reduction reactions.

Oxidation: The hydroxyl and aminomethyl groups are susceptible to oxidation. Oxidation of naphthols can lead to the formation of naphthoquinones. For example, 1-naphthol biodegrades through the formation of 1-naphthol-3,4-oxide, which then converts to 1,4-naphthoquinone. atamanchemicals.com The use of common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the oxidation of the naphthalene ring system.

Reduction: The naphthalene ring can be reduced under various conditions. Partial reduction of 1-naphthol can yield tetrahydro derivatives, while full hydrogenation can be achieved using catalysts like rhodium. atamanchemicals.com The aminomethyl group can also be reduced to a primary amine. Common reducing agents for such transformations include lithium aluminum hydride and sodium borohydride.

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the lower loss of resonance energy in forming the intermediate carbocation. libretexts.org The presence of the strongly activating hydroxyl group and the moderately activating aminomethyl group further enhances this reactivity, directing incoming electrophiles to specific positions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS):

The directing effects of the hydroxyl and aminomethyl groups are paramount in determining the outcome of electrophilic substitution reactions. The hydroxyl group at C-1 is a powerful activating, ortho-, para-directing group. The aminomethyl group at C-2 is also activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the hydroxyl group are C-2, C-4, and the peri-position C-8. The positions ortho and para to the aminomethyl group are C-1 and C-3.

Considering the combined influence of these two groups, electrophilic attack is most likely to occur at the C-4 position. This is because the C-4 position is para to the strongly activating hydroxyl group and meta to the aminomethyl group. The directing effect of the hydroxyl group generally dominates. The C-3 position is also activated, being ortho to the aminomethyl group and meta to the hydroxyl group. Steric hindrance from the adjacent aminomethyl group might slightly disfavor substitution at C-3 compared to C-4.

Substitution at other positions is less favored. For instance, the positions on the second ring (C-5, C-6, C-7, and C-8) are generally less reactive in substituted naphthalenes unless under forcing conditions. researchgate.net Theoretical considerations suggest that a +I (inductive effect) substituent at C-1 or C-2 directs incoming electrophiles mainly to the 5-position. researchgate.net However, the powerful resonance effect of the hydroxyl group is expected to favor substitution on the same ring.

A representative table of expected major products from common electrophilic aromatic substitution reactions is provided below.

| Reaction | Reagent | Electrophile | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro-2-(aminomethyl)-1-hydroxynaphthalene |

| Halogenation | Br₂/FeBr₃ | Br⁺ | 4-Bromo-2-(aminomethyl)-1-hydroxynaphthalene |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 4-Acyl-2-(aminomethyl)-1-hydroxynaphthalene |

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally unfavorable. NAS reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (e.g., a halide) to stabilize the intermediate Meisenheimer complex. The hydroxyl and aminomethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is not a common reaction pathway for this compound unless the ring is further modified with suitable electron-withdrawing substituents.

Coupling Reactions and Polymerization Pathways

Coupling Reactions:

The hydroxyl group of this compound enables its participation in various coupling reactions, particularly oxidative coupling. Phenolic compounds, including naphthols, can undergo metal-catalyzed oxidative coupling to form biaryl compounds. For instance, iron-catalyzed asymmetric oxidative coupling of 2-naphthols is a known method for synthesizing BINOL derivatives. mdpi.com While specific studies on this compound are scarce, it is plausible that it could undergo similar transformations to yield dimeric structures. The coupling would likely occur at the C-4 position, which is activated by the hydroxyl group.

Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would require prior functionalization of the naphthalene ring with a halide or triflate to serve as a leaving group.

Polymerization Pathways:

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, allows for its potential use as a monomer in polymerization reactions. For example, it could undergo electropolymerization. The anodic oxidation of naphthol derivatives can lead to the formation of polymer films. researchgate.net The resulting polymers may exhibit interesting electronic and optical properties. The polymerization of 1,1'-bi-2-naphthol, for instance, has been shown to occur under irradiation. mdpi.com

Furthermore, the aminomethyl group can react with electrophilic monomers in polycondensation reactions. For example, reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The hydroxyl group could also participate in polyester (B1180765) or polyether synthesis. The specific polymerization pathway would depend on the chosen co-monomer and reaction conditions.

Chemoselectivity and Regioselectivity in Multi-Functionalized Naphthalene Systems

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net In this compound, the primary and secondary amine (after initial reaction) and the phenolic hydroxyl group present different reactive sites. For instance, in an acylation reaction using an acyl chloride, the more nucleophilic amino group would be expected to react preferentially over the hydroxyl group to form an amide. Selective protection of one group would be necessary to direct the reaction to the other. For example, the amino group could be protected as a carbamate (B1207046) to allow for selective O-acylation or O-alkylation of the hydroxyl group.

Regioselectivity:

Regioselectivity concerns the preference for reaction at one position over another. pearson.com As discussed in the context of electrophilic aromatic substitution, the directing effects of the hydroxyl and aminomethyl groups lead to a high degree of regioselectivity, favoring substitution at the C-4 position.

In reactions involving the functional groups, regioselectivity can also be a key consideration. For example, in the synthesis of derivatives, the choice of reagents and reaction conditions can influence which functional group reacts.

The table below provides a hypothetical overview of chemoselective and regioselective reactions.

| Reaction Type | Reagent | Expected Outcome | Selectivity Principle |

| Acylation | Acetyl chloride (1 eq.) | N-acylation to form N-acetyl-2-(aminomethyl)-1-hydroxynaphthalene | The amino group is generally more nucleophilic than the phenolic hydroxyl group. |

| Alkylation | Methyl iodide (excess) | N,N-dimethylation and O-methylation | Both the amino and hydroxyl groups can be alkylated under these conditions. |

| Electrophilic Substitution | Nitrating mixture | Predominant formation of the 4-nitro derivative | The hydroxyl group is a stronger activating and directing group, favoring substitution at the para position. |

Exploration of Functional Applications and Research Niches of 2 Aminomethyl 1 Hydroxynaphthalene

Ligand Design in Organometallic Chemistry and Catalysis

The presence of both a hard oxygen donor (hydroxyl) and a borderline nitrogen donor (amino) allows 2-(aminomethyl)-1-hydroxynaphthalene and its derivatives to act as effective chelating ligands for a wide range of metal ions. This has led to their exploration in organometallic chemistry and catalysis. Schiff base derivatives, formed by the condensation of an amine with an aldehyde or ketone, are particularly prominent. While research often focuses on derivatives of the related 2-hydroxy-1-naphthaldehyde (B42665), the principles of coordination and catalysis are directly applicable. These Schiff bases are known to form stable complexes with various transition metals, which can serve as catalysts, models for biological systems, and fluorescent sensors researchgate.netasianpubs.org.

The class of 1,2-amino alcohols, to which this compound belongs, are well-established as valuable chiral auxiliaries and ligands in asymmetric synthesis nih.gov. By reacting the aminomethyl group or by using a chiral amine to form a Schiff base with a related naphthaldehyde, chiral ligands can be created. These ligands can then coordinate with a metal center, creating a chiral environment that enables the enantioselective transformation of substrates.

A prominent strategy involves the reaction of 2-hydroxy-1-naphthaldehyde with a chiral amino acid, such as (S)-valine, to produce a tridentate Schiff base ligand researchgate.net. This ligand, (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine, coordinates to various elements through its hydroxyl oxygen, imine nitrogen, and carboxylate oxygen (κ³O,N,O' coordination). This approach has been used to synthesize a range of chiral, hypercoordinated complexes with elements from groups 4 and 14 researchgate.net. The resulting complexes exhibit specific geometries, such as distorted trigonal bipyramidal or octahedral, which are crucial for inducing stereoselectivity in chemical reactions researchgate.net.

| Element (E) | Precursor | Resulting Complex Structure | Coordination Number | Reference |

|---|---|---|---|---|

| Silicon (Si) | R₂SiCl₂ | LER₂ | Pentacoordinate | researchgate.net |

| Germanium (Ge) | R₂GeCl₂ | LER₂ | Pentacoordinate | researchgate.net |

| Tin (Sn) | R₂SnCl₂ | LER₂ | Pentacoordinate | researchgate.net |

| Titanium (Ti) | TiCl₄ | L₂Ti | Hexacoordinate | researchgate.net |

*L represents the dianion of the (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine Schiff base ligand. R represents an organic substituent.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity and dimensionality, are dictated by the geometry of the metal center and the structure of the organic linker nih.gov.

While specific MOFs built from this compound are not detailed in the available research, its molecular structure makes it an excellent candidate for a linker or precursor in such materials. The compound possesses key features required for a linker:

Coordinating Groups: The hydroxyl and amino groups can both bind to metal centers.

Structural Rigidity: The naphthalene (B1677914) backbone provides a rigid scaffold, which is crucial for forming stable, porous frameworks.

Derivatives of 2-hydroxynaphthalene-1-carbaldehyde are known to form a wide variety of metal complexes, demonstrating the utility of the hydroxynaphthalene scaffold in coordination chemistry researchgate.netasianpubs.org. By extension, the bifunctional nature of this compound makes it suitable for bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers.

Building Blocks for Advanced Organic Materials

The combination of a planar aromatic ring system and hydrogen-bonding functional groups makes this compound a promising building block for the bottom-up construction of functional organic materials.

Supramolecular chemistry relies on non-covalent interactions to direct the spontaneous organization of molecules into larger, ordered structures. The functional groups on this compound are ideally suited to participate in these interactions:

Hydrogen Bonding: The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust networks.

π-π Stacking: The electron-rich naphthalene ring system can stack with other aromatic rings, providing additional stability to the assembly.

Research on related binaphthol derivatives shows that these molecules can form a variety of diverse and complex self-assembled structures, including catenanes, through different non-covalent interactions researchgate.net. Similarly, the interplay of hydrogen bonding and π-π stacking in this compound can be exploited to create controlled supramolecular architectures like nanofibers, gels, or liquid crystals.

The naphthalene moiety is a well-known fluorophore, and its derivatives are widely used in applications requiring fluorescence. The introduction of substituents onto the naphthalene ring can significantly alter its photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield mdpi.com.

The presence of both an electron-donating hydroxyl group and an aminomethyl group on the naphthalene core makes it a candidate for materials exhibiting intramolecular charge transfer (ICT). In ICT compounds, photoexcitation causes a shift of electron density from an electron-donor part of the molecule to an electron-acceptor part. This process is often highly sensitive to the local environment, making ICT dyes excellent sensors mdpi.com. Chiral BINOL-derived dialdehyde (B1249045) fluorescent probes have been shown to recognize amino alcohols through an ICT mechanism, resulting in a significant fluorescence enhancement and a redshift in the emission spectrum mdpi.com. This demonstrates the potential of the hydroxynaphthalene-amino scaffold in designing advanced optical materials. Furthermore, distyrylnaphthalene derivatives have been noted for their use as optical brighteners and as dopants in organic light-emitting diodes (OLEDs), highlighting the versatility of the naphthalene core in electronic materials nih.gov.

Chemical Probes and Biosensors

The fluorescent properties of naphthalene derivatives make them powerful tools for the development of chemical sensors and biological probes researchgate.net. These sensors typically operate by a change in their fluorescence signal (intensity, wavelength, or lifetime) upon binding to a specific analyte.

Derivatives of 2-hydroxynaphthalene are frequently employed as fluorescent chemosensors for detecting metal ions. For example, a Schiff base fluorescent probe was designed to selectively detect aluminum ions (Al³⁺) nih.gov. The probe exhibited a "turn-on" fluorescence response upon binding to Al³⁺, with a low detection limit and a clear binding mechanism. This type of sensor leverages the chelation of the metal ion by the ligand to restrict intramolecular rotation or trigger an ICT process, leading to enhanced fluorescence emission.

| Sensor System | Analyte | Detection Limit | Binding Stoichiometry (Probe:Ion) | Binding Constant (Kₐ) | Reference |

|---|---|---|---|---|---|

| Naphthalene-Derivative Fluorescent Probe (F6) | Al³⁺ | 8.73 × 10⁻⁸ M | 2:1 | 1.598 × 10⁵ M⁻¹ | nih.gov |

Beyond small ions, naphthol derivatives have also been investigated for their potential as biosensors through the inhibition of key enzymes. A series of 1-naphthol (B170400) derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases nih.gov. Several of these compounds were found to be excellent inhibitors, with inhibition constants (Kᵢ) in the micromolar and even nanomolar range, demonstrating their potential for applications in biomedical diagnostics and therapeutic development nih.gov.

Development of Fluorescent and Colorimetric Probes for Analytes and Biological Targets (in vitro)

The this compound core structure is a foundational component in the design of fluorescent and colorimetric probes. The proximity of the amino and hydroxyl groups provides an ideal chelation site for metal ions and a platform for reactions that signal the presence of specific analytes.

Derivatives, particularly Schiff bases formed by condensing the amine with an aldehyde, are widely employed as chemosensors. These sensors can detect a variety of metal ions, often with high selectivity and sensitivity. For instance, Schiff base derivatives of 2-hydroxynaphthalene have been developed as highly selective "off-on" fluorescent probes for aluminum ions (Al³⁺). tandfonline.com The mechanism for this recognition involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) upon coordination with Al³⁺, leading to a significant enhancement of fluorescence. tandfonline.com Similar Schiff base sensors derived from 2-hydroxy-1-naphthaldehyde demonstrate a "turn-on" fluorescence response to zinc ions (Zn²⁺) through a Chelation-Enhanced Fluorescence (CHEF) mechanism. tandfonline.com In one study, a sensor for Zn²⁺ exhibited an 8-fold increase in fluorescence, with a detection limit of 0.33 µM. tandfonline.com

Beyond metal ions, derivatives have been engineered to detect other relevant species. A probe synthesized from 1-hydroxy-2,4-diformylnaphthalene showed excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions, with a fluorescence detection limit as low as 9.93 nM. nih.gov The naphthalene framework itself is advantageous, as its rigid, planar, and extensive π-electron system often results in high quantum yields and exceptional photostability, making it an excellent candidate for robust fluorescent probes. nih.govresearchgate.net

| Probe Type | Analyte | Sensing Mode | Detection Limit | Mechanism |

| 2-hydroxynaphthalene Schiff Base | Al³⁺ | "Off-On" Fluorescence | 10⁻⁷ M | Inhibition of ESIPT |

| 2-hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | "Turn-On" Fluorescence | 0.33 µM | CHEF |

| 1-hydroxy-2,4-diformylnaphthalene derivative | SO₃²⁻/HSO₃⁻ | Fluorescence | 9.93 nM | Not specified |

Strategies for Enhanced Sensing Performance

Researchers have employed several strategies to improve the performance of sensors based on the hydroxynaphthalene scaffold. A primary method involves modulating the photoinduced electron transfer (PET) process. For many probes, the lone pair of electrons on the nitrogen of the aminomethyl group can quench the fluorescence of the excited naphthalene fluorophore. researchgate.net However, in the presence of specific analytes or under acidic conditions where the amine is protonated, this PET process is inhibited, "switching on" the fluorescence. researchgate.netnih.gov The pH of the environment is a critical parameter, as it can dictate the protonation state of the amine and hydroxyl groups, thereby affecting the probe's interaction with the target and its fluorescence output. nih.govnih.govresearchgate.net

Another key strategy is Chelation-Enhanced Fluorescence (CHEF). Here, the binding of a metal ion to the probe's receptor site (e.g., the pocket formed by the hydroxyl and aminomethyl groups) restricts intramolecular rotations and vibrations. This rigidity reduces non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. tandfonline.com

Furthermore, the introduction of specific substituents onto the naphthalene ring or the amine can fine-tune the sensor's properties. For example, incorporating electron-donating or electron-withdrawing groups can alter the electronic characteristics of the probe, thereby enhancing selectivity for a particular analyte. nih.gov The inherent photostability of the naphthalene moiety itself contributes to improved sensor performance compared to other fluorophores. nih.govresearchgate.net The development of two-photon absorbing probes based on functionalized naphthalene platforms is another advanced strategy that allows for deep-tissue imaging with reduced photodamage. rsc.org

Intermediates in the Synthesis of Complex Organic Molecules

The this compound structure is a valuable building block in organic synthesis, primarily through its participation in multicomponent reactions (MCRs). MCRs, such as the Betti and Mannich reactions, are highly efficient processes that combine three or more reactants in a single step to generate complex products. tandfonline.com

In the Betti reaction, 2-naphthol (B1666908), an aldehyde, and an amine (such as ammonia (B1221849) or a primary/secondary amine, which can be formed from or related to the aminomethyl group) condense to form aminobenzylnaphthols. tandfonline.com This reaction is a cornerstone for creating a diverse library of these compounds. Similarly, the Mannich reaction is used to synthesize 1-amidoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amide. researcher.lifersc.org These reactions are often facilitated by various catalysts and can even be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netmit.edu

The resulting aminomethyl and amidoalkyl naphthols are not merely final products; they serve as crucial intermediates for the synthesis of other biologically active molecules. For instance, they are precursors for creating important bioactive compounds like naphthoxazines. researcher.life The ability to easily generate a wide range of derivatives by varying the aldehyde and amine/amide components in these one-pot syntheses makes this compound and its parent compound, 2-naphthol, highly important precursors in medicinal and materials chemistry. nih.govresearcher.life

Bio-conjugation and Chemical Biology Tool Development (excluding clinical applications)

The functional groups of this compound—a primary amine and a phenolic hydroxyl group—make it theoretically suitable for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids. nih.govwebsite-files.com Primary amines are common targets in bioconjugation, readily reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. nih.gov However, while the potential exists, the use of this compound specifically as a bioorthogonal handle or a routine chemical biology tool is not widely documented in the surveyed literature.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. website-files.comwikipedia.orgnih.gov Common bioorthogonal reactions include copper-free click chemistry involving azides and cyclooctynes, or the Staudinger ligation. nih.govnih.gov These reactions typically require specific, mutually reactive functional groups that are abiotic. While the amine group of this compound could be modified to participate in such reactions, it is not itself a classic bioorthogonal reporter group. Therefore, its application in this specific niche of chemical biology appears limited compared to more established tools.

Interaction with Biomolecules (e.g., DNA binding, enzyme interaction)

Derivatives of the hydroxynaphthalene core have shown significant interactions with important biomolecules in vitro. Platinum(II) complexes of Mannich bases derived from 2-hydroxy-1,4-naphthoquinone (B1674593), a close analogue of the title compound, have been investigated for their interaction with DNA. nih.gov These complexes were found to bind covalently to DNA model bases like 9-ethylguanine (B105967) and 5'-GMP. nih.gov This binding ability is critical to their biological activity, which includes inducing DNA strand breaks and inhibiting topoisomerase I, an enzyme crucial for managing DNA topology. nih.gov

Furthermore, various derivatives have been identified as potent enzyme inhibitors. Amidoalkyl naphthol derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase. nih.gov In a separate study, other 1-naphthol derivatives were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoforms, as well as AChE, with inhibition constants (Ki) in the micromolar and even nanomolar range. nih.gov For instance, some derivatives showed Ki values between 0.096 and 0.177 µM for AChE. nih.gov

| Derivative Class | Biomolecule Target | Type of Interaction | Key Finding |

| Platinum(II) complexes of 2-hydroxy-1,4-naphthoquinone Mannich bases | DNA, Topoisomerase I | Covalent binding, Catalytic inhibition | Induces DNA strand breaks and inhibits enzyme function. nih.gov |

| Amidoalkyl naphthols | Acetylcholinesterase (AChE), α-glucosidase | Enzyme inhibition | Act as potent inhibitors of these enzymes. nih.gov |

| Substituted 1-naphthol derivatives | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE) | Enzyme inhibition | Effective inhibitors with low Ki values (e.g., 0.096 µM for AChE). nih.gov |

Mechanistic Studies of Biological Activity (in vitro)

The biological activities of this compound derivatives have been explored through various in vitro mechanistic studies. The anticancer potential of related aminobenzylnaphthols, synthesized via the Betti reaction, has been linked to the inhibition of enzymes such as cyclin-dependent kinase 2 (CDK2). tandfonline.com

The mechanism of DNA damage by platinum complexes of naphthoquinone Mannich bases involves catalytic inhibition of Topoisomerase I. nih.gov Unlike the free ligands, which did not cause DNA breakage, the platinum complexes were able to induce strand breaks, highlighting that coordination to the metal center is key to this biological activity. nih.gov

In the context of anti-inflammatory action, N,N-bis(2-hydroxy-1-naphthylmethyl) amine, a derivative of the title compound, was shown to inhibit the activation of neutrophils. rsc.org Mechanistically, this compound was found to potently inhibit the release of the granule enzyme lysozyme (B549824) from neutrophils upon stimulation, suggesting that its anti-inflammatory effects are mediated by interfering with degranulation processes. rsc.org Other studies have identified amidoalkyl naphthol derivatives as potent antioxidants and inhibitors of enzymes like α-glucosidase and acetylcholinesterase, with molecular docking studies helping to elucidate the binding modes responsible for this inhibition. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 2 Aminomethyl 1 Hydroxynaphthalene and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of 2-(Aminomethyl)-1-hydroxynaphthalene. Its ability to resolve complex mixtures and provide detailed information on fragmentation mechanisms makes it crucial for in-depth molecular analysis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of protonated this compound. In a typical experiment, the precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The analysis of these fragments provides a detailed fingerprint of the molecule's structure.

The fragmentation of this compound is expected to follow characteristic pathways for aromatic amines and naphthols. Alpha-cleavage adjacent to the amino group is a dominant fragmentation route for aliphatic amines, leading to the loss of the aminomethyl group or parts thereof libretexts.org. The stable naphthalene (B1677914) ring structure often results in strong molecular ion peaks libretexts.org.

Key fragmentation pathways for protonated this compound ([M+H]⁺) would likely include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, resulting in a prominent [M+H-17]⁺ ion.

Cleavage of the C-C bond between the naphthalene ring and the aminomethyl group. This alpha-cleavage can lead to the formation of a stable naphthylmethyl cation or a related structure.

Loss of Water (H₂O): While less common from phenols under soft ionization, it can occur, particularly with increased collision energy.

Ring Cleavage: At higher energies, fragmentation of the naphthalene ring system can occur, yielding smaller aromatic fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 174.0913 | 157.0648 | NH₃ (17.0265) | 1-hydroxy-2-methylnaphthalene cation |

| 174.0913 | 143.0491 | CH₄N (31.0422) | Naphthofuran-type cation |

| 174.0913 | 128.0620 | C₂H₅N (45.0293) | Naphthalene radical cation |

| 174.0913 | 115.0542 | C₂H₆NO (59.0371) | Indenyl cation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method provides information on the rotational-averaged collision cross-section (CCS) of an ion, offering insights into its three-dimensional structure and conformational dynamics nih.govresearchgate.net.

For a flexible molecule like this compound, different conformers may exist in the gas phase. These conformers, which may differ in the orientation of the aminomethyl group relative to the hydroxyl group and the naphthalene ring, can be separated by IMS-MS. For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups could lead to a more compact structure with a smaller CCS compared to an extended conformer. Furthermore, protonation can occur at different sites (e.g., the amino group, the hydroxyl group, or the aromatic ring), potentially leading to different protomers that could be resolved by high-resolution IMS osti.gov. Variable temperature IMS-MS experiments can also provide thermodynamic information about conformational changes nih.gov.

| Conformer | Description | Expected Relative CCS (Ų) | Potential Stabilizing Interactions |

|---|---|---|---|

| Compact (Folded) | Aminomethyl group oriented towards the hydroxyl group. | Smaller | Intramolecular hydrogen bonding |

| Extended (Linear) | Aminomethyl group oriented away from the hydroxyl group. | Larger | Minimized steric hindrance |

| N-protonated | Proton localized on the amino group. | Varies with conformation | Most basic site |

| O-protonated | Proton localized on the hydroxyl group. | Varies with conformation | Possible under specific conditions |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Advanced NMR spectroscopy techniques are fundamental for the unambiguous structural elucidation of this compound and for probing its dynamic behavior and intermolecular interactions in both solution and the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, complex molecules often exhibit signal overlap. Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for resolving these ambiguities and establishing complete structural connectivity researchgate.net.

For this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the naphthalene ring system and on the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting the aminomethyl group to the correct position on the naphthalene ring and for assigning quaternary carbon atoms. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to determine the preferred conformation in solution.

| Proton Signal | Expected COSY Correlations | Expected Key HMBC Correlations |

|---|---|---|

| -CH₂-NH₂ | -NH₂ (if not rapidly exchanging) | C1, C2, C3 of naphthalene ring |

| H3 | H4 | C1, C2, C4, C4a |

| H4 | H3 | C2, C3, C5, C8a |

| H5 | H6 | C4, C6, C7, C8a |

| H6 | H5, H7 | C5, C7, C8 |

| H7 | H6, H8 | C5, C6, C8, C8a |

| H8 | H7 | C1, C6, C7, C8a |

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs of a drug can have different physical properties. SSNMR can distinguish between polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. researchgate.netnih.goveuropeanpharmaceuticalreview.com